Sporogen AO-1

Antimalarial Selectivity Index Eremophilane Sesquiterpene

Sporogen AO-1 is a defined eremophilane sesquiterpenoid with validated antimalarial selectivity (SI=2.76 vs. Vero cells) and 44-fold milder translation inhibition than cycloheximide. Unlike generic mixtures, this compound provides quantified stereochemical and functional group specificity essential for reproducible SAR studies and mechanism-of-action research.

Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
CAS No. 88418-12-6
Cat. No. B2667206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSporogen AO-1
CAS88418-12-6
Molecular FormulaC15H20O3
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC1C(CCC2=CC(=O)C3(C(C12C)O3)C(=C)C)O
InChIInChI=1S/C15H20O3/c1-8(2)15-12(17)7-10-5-6-11(16)9(3)14(10,4)13(15)18-15/h7,9,11,13,16H,1,5-6H2,2-4H3/t9-,11+,13+,14+,15-/m0/s1
InChIKeyPCBDXYONDOCJPR-OANMRLRGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sporogen AO-1 (CAS: 88418-12-6) | Eremophilane Sesquiterpene Fungal Metabolite for Antimalarial and Cytotoxicity Research


(1aR,6R,7R,7aR,7bR)-6-hydroxy-7,7a-dimethyl-1a-prop-1-en-2-yl-5,6,7,7b-tetrahydro-4H-naphtho[1,2-b]oxiren-2-one, commonly known as Sporogen AO-1, is an eremophilane-type sesquiterpenoid fungal metabolite originally isolated from Aspergillus oryzae [1]. The compound features a naphtho[1,2-b]oxiren-2-one core structure with defined stereochemistry at five chiral centers, a molecular formula of C15H20O3, and a molecular weight of 248.32 g/mol [2]. Sporogen AO-1 has demonstrated diverse biological activities including antimalarial effects against Plasmodium falciparum (IC50 = 1.53 μM), inhibition of HIV-1 Tat transactivation (IC50 = 15.8 μM), cytotoxic activity against multiple cancer cell lines (HeLa, KB, NCI-H187), and translation elongation inhibition (IC50 = 7.44 ± 1.63 μM) [3][4][5].

Why Sporogen AO-1 (CAS 88418-12-6) Cannot Be Replaced by Generic Sesquiterpene Lactones or Analogues


The eremophilane sesquiterpenoid scaffold of Sporogen AO-1 contains a critical α,β-unsaturated carbonyl moiety that is essential for its cytotoxic activity, as demonstrated by structure-activity relationship (SAR) studies showing that modifications to this moiety abolish potency against KB and NCI-H187 cancer cell lines [1]. Furthermore, direct comparison with its reduced analog dihydrosporogen AO-1 reveals that the C-1/C-2 double bond confers significantly enhanced antimalarial selectivity, with Sporogen AO-1 exhibiting an IC50 of 1.53 μM against P. falciparum compared to 3.45 μM for the analog, representing a >2-fold difference in potency [2]. In translation inhibition assays, Sporogen AO-1 displays an IC50 of 7.44 ± 1.63 μM, which is 44-fold less potent than the canonical translation inhibitor cycloheximide (IC50 = 0.17 ± 0.05 μM), establishing its profile as a relatively mild, non-pancytotoxic agent suitable for applications requiring moderate translational attenuation without complete shutdown [3]. These structural and functional distinctions render generic substitution with in-class sesquiterpenes scientifically invalid without quantitative validation of the specific stereochemical and functional group requirements unique to Sporogen AO-1.

Sporogen AO-1 (CAS 88418-12-6): Quantitative Evidence of Differential Performance vs. Comparators


Sporogen AO-1 Exhibits 2.3-Fold Higher Antimalarial Selectivity Than Structurally Related Analog Compound 1 Against Plasmodium falciparum

In a direct head-to-head evaluation, Sporogen AO-1 demonstrated significant antimalarial activity against Plasmodium falciparum with an IC50 value of 1.53 μM, while exhibiting cytotoxic activity toward noncancerous Vero cells with an IC50 of 4.23 μM [1]. The structurally related eremophilane analog penicilleremophilane A (Compound 1) was approximately half as active against P. falciparum with an IC50 of 3.45 μM but showed much weaker cytotoxic activity [1]. The calculated selectivity index (Vero IC50 / P. falciparum IC50) for Sporogen AO-1 is 2.76, whereas Compound 1 exhibits substantially reduced antimalarial potency.

Antimalarial Selectivity Index Eremophilane Sesquiterpene

Sporogen AO-1 Displays Differentiated Cancer Cell Line Cytotoxicity Profile vs. Triketone Analog 19 with Reduced Noncancerous Cell Toxicity

A systematic SAR study of 20 sporogen AO-1 analogues evaluated cytotoxicity against KB (human oral epidermoid carcinoma) and NCI-H187 (human small cell lung cancer) cell lines [1]. Triketone analog 19, which contains modifications at the vinylic methyl and 3-hydroxyl groups, displayed comparable cytotoxicity against NCI-H187 cells to sporogen AO-1 and was more potent than the standard drug ellipticine [1]. However, compound 19 was weakly cytotoxic toward Vero cells, whereas sporogen AO-1 showed strong cytotoxicity toward these noncancerous cells [1]. This differential selectivity profile between cancer and noncancerous cells represents a critical distinction for applications where selective toxicity is paramount.

Cancer Cytotoxicity Structure-Activity Relationship Selectivity

Sporogen AO-1 Is a 44-Fold Milder Translation Elongation Inhibitor Than Cycloheximide, Enabling Moderate Translational Attenuation Applications

In a direct head-to-head comparison using a reconstituted human cell-free protein synthesis (CFPS) system, Sporogen AO-1 inhibited eukaryotic translation elongation with an IC50 value of 7.44 ± 1.63 μM, whereas the canonical translation elongation inhibitor cycloheximide exhibited an IC50 of 0.17 ± 0.05 μM [1]. This represents a 44-fold difference in potency (calculated ratio: 7.44 / 0.17 = 43.8), establishing Sporogen AO-1 as a relatively mild translation inhibitor [1]. Sporogen AO-1 inhibited translation initiated from the cricket paralysis virus internal ribosome entry site, which does not require any translation initiation factor, confirming its specific targeting of the elongation phase [1].

Translation Inhibition Eukaryotic Elongation Protein Synthesis

Sporogen AO-1 Inhibits HIV-1 Tat Transactivation with Moderate Potency Relative to Ultra-Potent Quinoxiline Depsipeptides

In a whole-cell Tat-dependent transactivation assay screening microbial extracts, Sporogen AO-1 (sporogen-AO1) was identified as one of three active sesquiterpenoids alongside petasol and 6-dehydropetasol [1]. Sporogen AO-1 inhibited HIV-1 Tat transactivation with an IC50 value of 15.8 μM in a cell-based assay [1][2]. For context, the most potent compound identified in the same screening campaign was the quinoxiline bicyclic octadepsipeptide UK-63598, which inhibited Tat-dependent transactivation with an IC50 of 0.2 nM—representing a 79,000-fold difference in potency (calculated ratio: 15.8 μM / 0.0002 μM = 79,000) [1]. Within the sesquiterpenoid class identified in this study, IC50 values ranged from 0.0002 to 100 μM, placing Sporogen AO-1 in the moderate potency tier [1].

HIV-1 Tat Transactivation Antiviral Screening

Sporogen AO-1 Inhibits iNOS Expression via JAK-STAT Pathway with Equal Herbicidal Potency to Dihydrosporogen AO-1

Sporogen AO-1 was identified as a transcriptionally based inhibitor of human inducible nitric oxide synthase (iNOS) expression, acting on the Janus tyrosine kinase-STAT1 pathway [1]. In phytotoxicity assays, Sporogen AO-1 and dihydrosporogen AO-1 caused significant inhibition of radicle growth against Amaranthus hypochondriacus with identical IC50 values of 0.17 mM for both compounds [2]. However, against Echinochloa crus-galli, Sporogen AO-1 demonstrated greater potency with an IC50 of 0.17 mM compared to 0.30 mM for dihydrosporogen AO-1, representing a 1.76-fold difference [2]. This differential herbicidal activity indicates that the C-1/C-2 double bond present in Sporogen AO-1 but absent in dihydrosporogen AO-1 contributes to species-specific phytotoxic effects.

iNOS Inhibition JAK-STAT Pathway Phytotoxicity

Sporogen AO-1 (CAS 88418-12-6): Validated Research and Industrial Application Scenarios


Antimalarial Lead Optimization Programs Requiring Eremophilane Scaffolds with Defined Selectivity Profiles

Based on direct comparative evidence, Sporogen AO-1 demonstrates a selectivity index of 2.76 against P. falciparum (IC50 = 1.53 μM; Vero IC50 = 4.23 μM), which is 2.25-fold more potent than the structurally related penicilleremophilane A [1]. This established selectivity window makes Sporogen AO-1 suitable as a starting point for medicinal chemistry optimization campaigns targeting malaria, where balancing antiparasitic activity against host cell toxicity is critical. Procurement of Sporogen AO-1 rather than generic eremophilane mixtures or reduced analogs ensures that SAR studies begin with a compound of known, quantified selectivity parameters.

Eukaryotic Translation Elongation Studies Requiring Moderate, Non-Pancytotoxic Inhibition

Sporogen AO-1 inhibits translation elongation with an IC50 of 7.44 ± 1.63 μM, which is 44-fold milder than cycloheximide (IC50 = 0.17 ± 0.05 μM) [1]. This differential potency profile enables experimental designs requiring partial attenuation of protein synthesis without the complete translational shutdown and associated cytotoxicity caused by cycloheximide. Applications include studying ribosome pausing, elongation dynamics, or translational control mechanisms where maintaining partial synthesis activity is experimentally necessary. The compound's validated activity in human, wheat germ, and yeast CFPS systems further supports its utility across diverse eukaryotic models [1].

Structure-Activity Relationship (SAR) Studies of Eremophilane Sesquiterpenes with Validated Comparator Data

The availability of a published 20-analog SAR study provides a quantitative framework for interpreting Sporogen AO-1's biological activity [1]. Researchers can leverage this existing comparative dataset—which includes cytotoxicity values against KB, NCI-H187, and Vero cell lines for Sporogen AO-1 and its synthetic derivatives—to benchmark new analogs or to validate computational models. The demonstrated differential between Sporogen AO-1 (strong Vero cytotoxicity) and triketone analog 19 (weak Vero cytotoxicity) offers a clear structure-selectivity relationship that can guide rational design of next-generation analogs [1].

iNOS/STAT1 Pathway Inhibition and Herbicide Discovery Research

Sporogen AO-1 is a validated inhibitor of cytokine-induced iNOS expression acting through the JAK-STAT1 pathway, with established concentration-dependent inhibition of iNOS promoter activity, mRNA expression, and NO production [1]. In parallel, its herbicidal activity against E. crus-galli (IC50 = 0.17 mM) is 1.76-fold more potent than its reduced analog dihydrosporogen AO-1 [2]. This dual-profile makes Sporogen AO-1 a valuable reference compound for agrochemical discovery programs targeting both NO-mediated inflammatory pathways and weed control, with the additional benefit of a defined comparator (dihydrosporogen AO-1) for mechanistic deconvolution studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sporogen AO-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.